

An In-Depth Technical Guide to MRS2365 Trisodium: Structure, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: MRS2365 trisodium

Cat. No.: B15568971

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **MRS2365 trisodium**, a potent and selective P2Y₁ receptor agonist. Detailed experimental protocols for key assays are provided to facilitate its use in research and drug development.

Core Compound Information

Structure and Identification

MRS2365 trisodium is a synthetic analog of adenosine diphosphate (ADP) with a rigid methanocarba ring system that confers high affinity and selectivity for the P2Y₁ purinergic receptor.

Chemical Name: [[[1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt[1]

Molecular Formula: C₁₃H₁₆N₅Na₃O₉P₂S[2]

Molecular Weight: 549.28 g/mol [2]

CAS Number: 436847-09-5 (for the parent compound)

Physicochemical Properties

A summary of the key physicochemical properties of **MRS2365 trisodium** is presented in the table below.

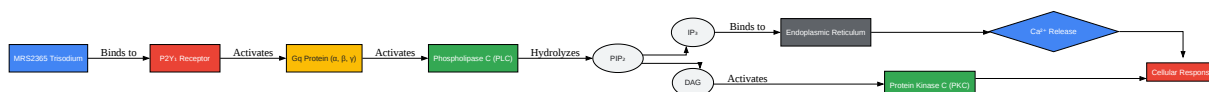
Property	Value	Reference
Physical State	Solid	
Solubility	Soluble in water	[2]
Purity	≥98% (by HPLC)	[1]
Storage	Store at -20°C or -80°C	[2]

Biological Activity and Mechanism of Action

MRS2365 trisodium is a highly potent and selective agonist for the P2Y₁ receptor, a G protein-coupled receptor (GPCR) activated by ADP. It displays significantly lower activity at other P2Y receptor subtypes, such as P2Y₁₂ and P2Y₁₃.^[1]

P2Y₁ Receptor Signaling Pathway

Activation of the P2Y₁ receptor by **MRS2365 trisodium** initiates a well-defined signaling cascade. The P2Y₁ receptor is primarily coupled to the Gq class of G proteins. Upon agonist binding, the Gα_q subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses.



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P2Y₁ Receptor Signaling Cascade

Pharmacological Effects

The selective activation of the P2Y₁ receptor by **MRS2365 trisodium** leads to various physiological effects, most notably in the context of platelet aggregation and neuropathic pain.

- **Platelet Aggregation:** In human platelets, MRS2365 alone can induce shape change. When combined with an activator of the Gi-coupled α 2A-adrenergic receptor (like epinephrine), it can lead to sustained platelet aggregation.[3] Pre-treatment with MRS2365 can also desensitize the P2Y₁ receptor to subsequent ADP-induced aggregation.[3]
- **Neuropathic Pain:** In animal models, MRS2365 has been shown to relieve mechanical allodynia, a key symptom of neuropathic pain.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **MRS2365 trisodium**.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in response to MRS2365 using light transmission aggregometry (LTA).

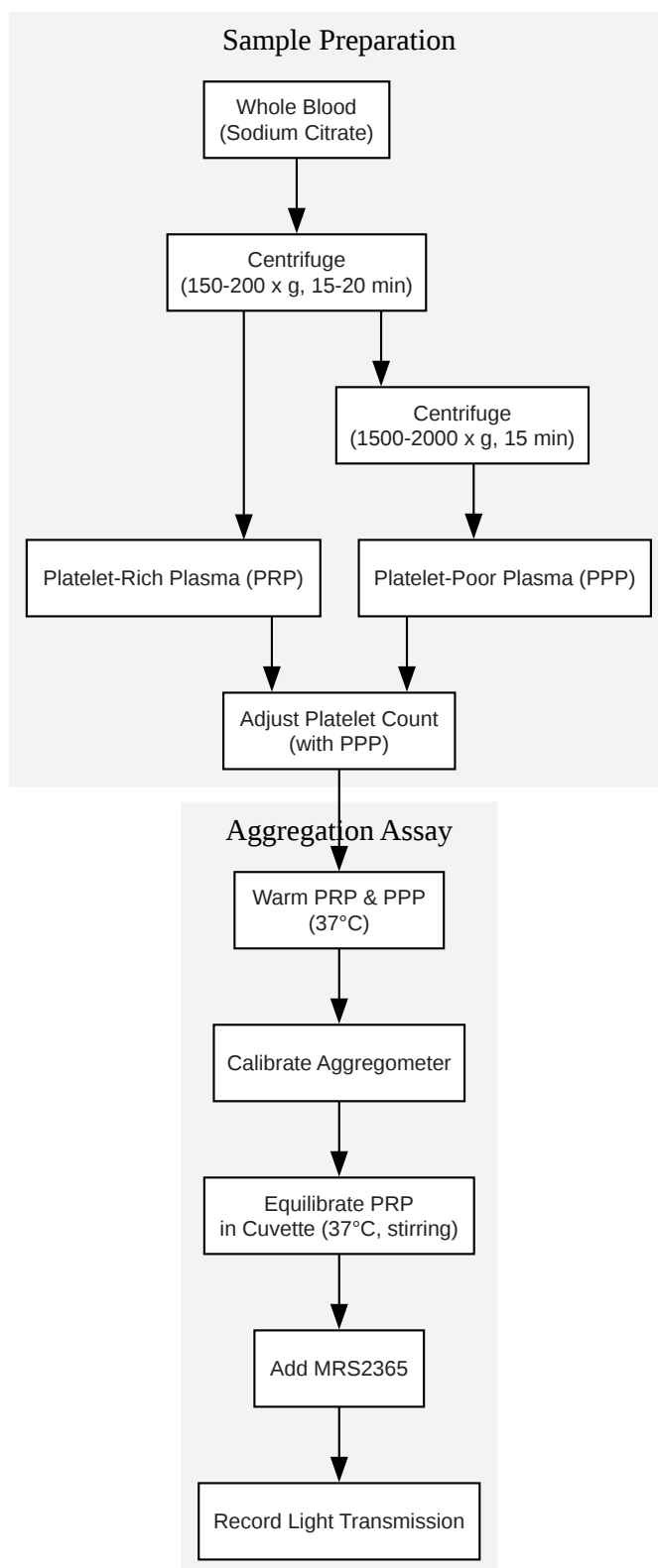
Materials:

- **MRS2365 trisodium** stock solution (e.g., 1 mM in saline)
- Whole blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days)
- Sodium citrate tubes (3.2% or 3.8%)
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

- Aggregometer and cuvettes with stir bars
- Saline solution

Procedure:

- Blood Collection and PRP/PPP Preparation:
 - Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio).
 - To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the upper PRP layer.
 - To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. Collect the PPP supernatant.
 - Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using autologous PPP.
- Platelet Aggregation Assay:
 - Pre-warm the PRP and PPP samples to 37°C.
 - Calibrate the aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation point with PPP.
 - Pipette a defined volume of the adjusted PRP into an aggregometer cuvette containing a stir bar.
 - Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).
 - Add the desired concentration of **MRS2365 trisodium** to the PRP and record the change in light transmission over time. The extent of aggregation is measured as the maximum percentage change in light transmission.



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Workflow for Platelet Aggregation Assay

[³⁵S]GTPyS Binding Assay

This functional assay measures the activation of G proteins by the P2Y₁ receptor upon stimulation with MRS2365. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPyS, to activated Gα subunits.

Materials:

- Cell membranes expressing the human P2Y₁ receptor
- **MRS2365 trisodium**
- [³⁵S]GTPyS (specific activity ~1250 Ci/mmol)
- GDP (Guanosine diphosphate)
- Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
- Wash Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂
- Glass fiber filter mats
- Scintillation fluid

Procedure:

- Reaction Setup:
 - In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), GDP (e.g., 1-10 µM), and varying concentrations of **MRS2365 trisodium** in the assay buffer.
 - Initiate the binding reaction by adding [³⁵S]GTPyS to a final concentration of 0.1-0.5 nM.
 - The total reaction volume is typically 100-200 µL.
- Incubation:
 - Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

- Termination and Filtration:
 - Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
 - Quickly wash the filters with ice-cold wash buffer to remove unbound [^{35}S]GTPyS.
- Detection:
 - Dry the filter mats and place them in scintillation vials with scintillation fluid.
 - Quantify the amount of bound [^{35}S]GTPyS using a scintillation counter.
- Data Analysis:
 - Non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS (e.g., 10 μM).
 - Basal binding is measured in the absence of any agonist.
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - Plot the specific binding as a function of the MRS2365 concentration to determine EC_{50} and E_{max} values.

β -Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β -arrestin to the activated P2Y_1 receptor, a key event in GPCR desensitization and signaling. Commercial assay kits (e.g., PathHunter®) are commonly used.

General Principle:

These assays often employ enzyme fragment complementation. The P2Y_1 receptor is tagged with a small enzyme fragment, and β -arrestin is tagged with the larger, complementing fragment. Upon agonist-induced interaction of the receptor and β -arrestin, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

Procedure Outline (using a commercial kit):

- Cell Culture and Plating:
 - Use a stable cell line co-expressing the tagged P2Y₁ receptor and β -arrestin.
 - Plate the cells in a 96- or 384-well plate and culture overnight.
- Compound Addition:
 - Prepare serial dilutions of **MRS2365 trisodium**.
 - Add the compound solutions to the cells.
- Incubation:
 - Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β -arrestin recruitment.
- Signal Detection:
 - Add the detection reagents provided with the kit.
 - Incubate at room temperature as recommended by the manufacturer.
 - Measure the signal (e.g., luminescence) using a plate reader.
- Data Analysis:
 - Plot the signal intensity as a function of the MRS2365 concentration to generate a dose-response curve and determine the EC₅₀ value.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **MRS2365 trisodium** should be consulted before handling. General safety precautions for handling trisodium phosphate compounds include:

- Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]
- Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[5]
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive safety data sheet and should not be used for clinical or diagnostic purposes. Always refer to the manufacturer's specific product information and safety guidelines.

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